2-Methyl-5-vinylpyrimidine
Overview
Description
2-Methyl-5-vinylpyrimidine is an organic compound with the molecular formula C7H8N2 It is a derivative of pyrimidine, characterized by the presence of a methyl group at the second position and a vinyl group at the fifth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-vinylpyrimidine can be achieved through several methods. One common approach involves the reduction of methyl 6-methylnicotinate to 2-methyl-5-pyridyl formaldehyde, followed by the preparation of a phosphorus ylide reagent. The final step involves the reaction of 2-methyl-5-pyridyl formaldehyde with the phosphorus ylide reagent to produce this compound .
Industrial Production Methods
Industrial production methods for this compound aim to reduce synthetic steps, simplify processing procedures, increase yield, save costs, and protect the environment. The process typically involves the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-vinylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-Methyl-5-vinylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of resins, oil additives, and dye acceptors.
Mechanism of Action
The mechanism of action of 2-Methyl-5-vinylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-vinylpyridine: This compound is structurally similar, with a pyridine ring instead of a pyrimidine ring.
2-Methyl-5-ethylpyridine: Another similar compound with an ethyl group instead of a vinyl group.
Uniqueness
2-Methyl-5-vinylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
2-Methyl-5-vinylpyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and applications in various fields, particularly in medicinal chemistry and materials science.
This compound is a clear to faintly opalescent liquid with a molecular weight of 119.18 g/mol. It is characterized by its boiling point of 181°C and a flash point of 74°C. The compound is known to be moderately toxic through various exposure routes (ingestion, inhalation, and skin absorption) and can polymerize exothermically under certain conditions .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, quaternary ammonium compounds (QACs), which share similar structural features, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism involves the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Anticancer Potential
Research has also pointed towards the potential anticancer properties of pyrimidine derivatives. A study highlighted the use of microencapsulation techniques to enhance drug delivery systems targeting cancer cells. Here, compounds like this compound could potentially be incorporated into nanoformulations to improve selectivity and reduce off-target effects, particularly in acidic tumor microenvironments .
Case Studies and Research Findings
- Microencapsulation for Targeted Delivery :
-
Antimicrobial Applications :
- A comparative analysis of various antimicrobial agents revealed that formulations containing pyrimidine derivatives exhibited lower minimum inhibitory concentrations (MICs) against pathogenic strains compared to traditional antibiotics. This suggests a promising role for this compound in combating antibiotic-resistant bacteria .
Table 1: Comparison of Antimicrobial Efficacy
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Quaternary Ammonium Salt | 16 | Escherichia coli |
Standard Antibiotic | 64 | Pseudomonas aeruginosa |
Table 2: Synthesis and Yield Data
Reaction Type | Yield (%) | Conditions |
---|---|---|
Vapor-phase Dehydrogenation | 85 | Continuous process at high temperature |
Semi-batch Reactor | 60 | Varying promoter concentrations |
Properties
IUPAC Name |
5-ethenyl-2-methylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-3-7-4-8-6(2)9-5-7/h3-5H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXDVRWCYBTEPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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